Cas no 2228936-52-3 (tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate)

Tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features include a tert-butyl carbamate (Boc) protecting group and a 3-methoxyazetidine moiety, which enhance its utility in peptide and heterocyclic chemistry. The Boc group offers selective deprotection under mild acidic conditions, while the azetidine ring contributes to conformational rigidity, improving binding affinity in bioactive molecules. This compound is valued for its stability, solubility in common organic solvents, and compatibility with a wide range of reaction conditions. Its well-defined reactivity makes it a preferred choice for constructing complex molecular architectures in medicinal chemistry and drug discovery.
tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate structure
2228936-52-3 structure
Product Name:tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate
CAS No:2228936-52-3
MF:C11H22N2O3
MW:230.303983211517
CID:5856631
PubChem ID:137964686
Update Time:2025-05-25

tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate
    • Carbamic acid, N-[2-(3-methoxy-3-azetidinyl)ethyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate
    • Inchi: 1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(15-4)7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)
    • InChI Key: WGPMQRYMSQBJRP-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NCCC1(OC)CNC1

Experimental Properties

  • Density: 1.05±0.1 g/cm3(Predicted)
  • Boiling Point: 324.2±27.0 °C(Predicted)
  • pka: 12.81±0.46(Predicted)

tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate

Introduction to Tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate (CAS No. 2228936-52-3)

Tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate, a compound with the chemical formula C11H19N2O3, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its tert-butyl group and the N-2-(3-methoxyazetidin-3-yl)ethylcarbamate moiety, which contribute to its unique chemical properties and potential biological activities. With a CAS number of 2228936-52-3, this compound has garnered attention in recent years due to its role in the development of novel therapeutic agents.

The tert-butyl group, a branched alkyl group, is known for its stability and ability to enhance the lipophilicity of molecules, making it a common substituent in drug design. This feature is particularly valuable in pharmaceuticals, where optimal solubility and bioavailability are critical for effective drug delivery. The N-2-(3-methoxyazetidin-3-yl)ethylcarbamate part of the molecule introduces a cyclic structure that can interact with biological targets in specific ways, potentially leading to novel mechanisms of action.

In recent years, there has been growing interest in azetidine derivatives due to their potential as pharmacophores. The 3-methoxyazetidin-3-yl moiety in this compound is particularly noteworthy, as methoxy groups can influence the electronic properties and reactivity of the molecule. This structural feature has been explored in various research studies aimed at developing new drugs with improved efficacy and reduced side effects.

One of the most exciting areas of research involving Tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate is its potential application in oncology. Studies have shown that azetidine derivatives can exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation. The N-substituted carbamate group in this compound may play a crucial role in modulating these enzymatic activities, offering a promising lead for the development of new anticancer agents.

Additionally, the compound's structure suggests potential applications in other therapeutic areas. For instance, its ability to interact with biological targets may make it useful in the treatment of neurological disorders. Research has indicated that certain azetidine derivatives can cross the blood-brain barrier, making them attractive candidates for drugs targeting central nervous system disorders.

The synthesis of Tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the tert-butyl group typically involves alkylation reactions, while the incorporation of the N-2-(3-methoxyazetidin-3-yl)ethylcarbamate moiety often requires cyclization and functional group transformations. Advanced synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, have been employed to improve efficiency and scalability.

In terms of pharmacokinetic properties, Tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate exhibits interesting characteristics that make it a compelling candidate for drug development. Preliminary studies suggest that it has a reasonable half-life and good oral bioavailability, which are essential for therapeutic efficacy. Furthermore, its metabolic stability appears to be favorable, reducing the likelihood of rapid degradation in vivo.

The compound's potential as a lead molecule has also been explored through computational modeling and virtual screening. These approaches have helped researchers identify optimal analogs with enhanced binding affinity and selectivity. By leveraging computational tools alongside experimental validation, scientists can accelerate the discovery process and identify promising candidates for further development.

In conclusion, Tert-butyl N-2-(3-methoxyazetidin-3-yl)ethylcarbamate (CAS No. 2228936-52-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features, including the tert-butyl group and the N-2-(3-methoxyazetidin-3-y l)ethylcarbamate moiety, contribute to its biological activity and make it an attractive candidate for drug development. With ongoing research focused on its applications in oncology and other therapeutic areas, this compound represents a promising avenue for future medical innovation.

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